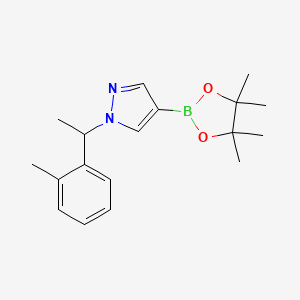
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
概要
説明
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrazolyl group and a pyrimidinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrimidinone ring. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazolyl and pyrimidinone groups make it a valuable building block for designing new drugs and materials.
Biology: The biological applications of this compound include its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a subject of interest for therapeutic research.
Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antimalarial applications, it may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's interactions.
類似化合物との比較
Pyrazole derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.
Pyrimidinone derivatives: These compounds contain the pyrimidinone moiety and are used in various pharmaceutical applications.
特性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-8-7(3)13-11(14-10(8)17)16-9(12)5-6(2)15-16/h5H,4,12H2,1-3H3,(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMLICPZIBRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149033 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79871-77-5 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79871-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)
![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)
![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)


![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![1-{[(1-Hydroxybutan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493638.png)




![1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493649.png)
![trans-2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493650.png)
